2-(2-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)acetamide
Description
Properties
Molecular Formula |
C17H18N4O4 |
|---|---|
Molecular Weight |
342.35 g/mol |
IUPAC Name |
2-[2-methoxy-4-[[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]methyl]phenoxy]acetamide |
InChI |
InChI=1S/C17H18N4O4/c1-24-15-6-10(2-5-14(15)25-9-16(18)22)8-19-11-3-4-12-13(7-11)21-17(23)20-12/h2-7,19H,8-9H2,1H3,(H2,18,22)(H2,20,21,23) |
InChI Key |
MOGZZDRGOZLZEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)OCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of o-Nitroaniline Derivatives
In a modification of Hoebrecker’s classical approach, 5-nitro-1H-benzimidazol-2(3H)-one is synthesized via:
-
Condensation : Reacting o-nitroaniline with urea in polyphosphoric acid (PPA) at 120°C for 6 hours.
-
Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C) reduces the nitro group to an amine, yielding 5-amino-1H-benzimidazol-2(3H)-one.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Urea, PPA, 120°C | 78% |
| 2 | H₂, Pd/C, 25°C | 92% |
Functionalization of the Phenoxyacetamide Side Chain
The 2-methoxy-4-aminomethylphenoxyacetamide segment is synthesized through sequential protection, alkylation, and deprotection steps.
Synthesis of 4-Formyl-2-methoxyphenoxyacetamide
-
Protection : 4-Hydroxy-3-methoxybenzaldehyde is treated with ethylene glycol and p-toluenesulfonic acid (PTSA) in toluene to form the acetal-protected aldehyde.
-
Williamson Ether Synthesis : Reaction with chloroacetamide in the presence of K₂CO₃ (DMF, 80°C, 4 hours) introduces the acetamide group.
-
Deprotection : Hydrolysis with 1M HCl (reflux, 2 hours) regenerates the aldehyde.
Key Data :
| Intermediate | Conditions | Yield |
|---|---|---|
| Acetal-protected aldehyde | Ethylene glycol, PTSA | 85% |
| Ether formation | K₂CO₃, DMF | 76% |
| Deprotected aldehyde | 1M HCl, reflux | 89% |
Reductive Amination and Final Coupling
The benzimidazolone amine is coupled to the formylphenoxyacetamide via reductive amination.
Reductive Amination Protocol
-
Imine Formation : 5-Amino-1H-benzimidazol-2(3H)-one and 4-formyl-2-methoxyphenoxyacetamide are stirred in methanol at 25°C for 1 hour.
-
Reduction : Sodium cyanoborohydride (NaBH₃CN) is added, and the reaction proceeds at 40°C for 12 hours.
Optimization Metrics :
| Parameter | Optimal Value |
|---|---|
| Solvent | Methanol |
| Reducing Agent | NaBH₃CN |
| Temperature | 40°C |
| Yield | 88% |
Spectroscopic Validation
The final product is characterized using NMR, IR, and mass spectrometry:
-
¹H-NMR (DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.45–6.78 (m, 6H, aromatic), 4.52 (s, 2H, OCH₂CO), 3.82 (s, 3H, OCH₃).
-
IR (KBr) : 3320 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).
Alternative Methodologies
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C, 30 minutes) reduces reaction times for the cyclization step, achieving comparable yields (82%).
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzimidazole derivative with additional oxygen functionalities, while reduction could lead to a more saturated benzimidazole ring .
Scientific Research Applications
2-(2-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-(2-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of critical biological pathways, such as DNA synthesis and cell division .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
*Calculated based on formula C₁₈H₁₈N₄O₄. †Estimated from synthesis data.
Key Observations :
- The target compound lacks the sulfonyl or pyridylmethylsulfinyl groups seen in derivatives, which may reduce steric hindrance and alter binding kinetics .
- Unlike Belonosudil (a quinazoline-based ROCK inhibitor), the benzimidazolone core in the target compound may favor interactions with different kinase domains .
Key Observations :
- The high yield (92%) of 3y () highlights the efficiency of methoxy/sulfonyl group incorporation .
- Multi-step syntheses (e.g., 3ae/3af) show moderate yields (~73%), suggesting challenges in steric or electronic control during coupling .
Physicochemical Properties
Table 3: Predicted and Experimental Properties
*Estimated based on structural analogs. †Typical for quinazoline derivatives.
Biological Activity
The compound 2-(2-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)acetamide is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
This structure incorporates a benzimidazole moiety, which is known for its diverse biological properties.
1. Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. The specific compound has shown promising results in various cancer cell lines:
- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
- Efficacy : In vitro studies have demonstrated that this compound has an IC50 value of approximately 25.72 ± 3.95 μM against MCF7 breast cancer cells, indicating moderate cytotoxicity compared to conventional chemotherapeutics like doxorubicin .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 25.72 ± 3.95 | Induces apoptosis |
| U87 (Glioblastoma) | 45.2 ± 13.0 | Inhibits cell growth |
2. Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response:
- Inhibition Rates : At a concentration of 10 μM, the compound showed an inhibition rate of 85.91% for COX-2 and 25.91% for COX-1, with an IC50 of 3.11 μM for COX-2 .
| Enzyme | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| COX-1 | 25.91 | 0.31 |
| COX-2 | 85.91 | 3.11 |
3. Antimicrobial Activity
Preliminary studies have indicated that the compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further exploration as an antimicrobial agent.
Case Study 1: Breast Cancer Model
In a recent study, the effects of this compound were evaluated in a breast cancer xenograft model:
- Findings : Tumor growth was significantly suppressed in mice treated with the compound compared to control groups.
- : These findings support the potential use of this compound as an adjunct therapy in breast cancer treatment .
Case Study 2: In Vivo Efficacy
A separate investigation assessed the pharmacokinetic profile and bioavailability of the compound:
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 2-(2-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)acetamide, and how can side reactions be minimized?
- Methodology :
- The synthesis involves coupling a benzimidazole derivative (e.g., 2-oxo-2,3-dihydro-1H-benzimidazol-5-amine) with a methoxy-phenoxyacetamide precursor. Key steps include:
- Nucleophilic substitution : Reacting 5-aminobenzimidazole with a chloroacetylated intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the C–N bond .
- Solvent optimization : Use polar aprotic solvents (DMF or DMSO) to enhance reaction homogeneity and yield .
- By-product control : Monitor reaction progress via TLC and employ excess amine (1.5 mol) to drive the reaction to completion .
- Analytical validation : Confirm product identity using IR (amide C=O stretch at ~1667 cm⁻¹) and ¹H NMR (methoxy singlet at δ 3.8 ppm) .
Q. Which analytical techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodology :
- ¹H/¹³C NMR : Focus on aromatic protons (δ 6.9–7.5 ppm for benzimidazole and phenoxy groups) and methoxy signals (δ 3.8–4.0 ppm) to confirm substitution patterns .
- Mass spectrometry (MS) : Look for the molecular ion peak (e.g., m/z 430.2 [M+1]) and fragmentation patterns to validate molecular weight .
- IR spectroscopy : Key peaks include N–H stretches (~3468 cm⁻¹ for benzimidazole) and carbonyl stretches (~1667 cm⁻¹ for acetamide) .
Q. How can researchers design initial biological activity assays for this compound?
- Methodology :
- Enzyme inhibition assays : Test activity against targets like kinases or proteases using fluorescence-based or colorimetric substrates .
- Cell viability assays : Employ MTT or resazurin reduction in cell lines relevant to the hypothesized mechanism (e.g., cancer or inflammatory models) .
- Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to determine IC₅₀ values and assess potency .
Advanced Research Questions
Q. How can structural analogs of this compound inform structure-activity relationship (SAR) studies?
- Methodology :
-
Core modifications : Compare derivatives with substitutions on the benzimidazole ring (e.g., halogenation) or phenoxy group (e.g., nitro or methoxy groups) to evaluate electronic effects .
-
Bioisosteric replacements : Replace the acetamide group with sulfonamide or urea moieties to assess binding affinity changes .
-
Data integration : Tabulate results to identify critical pharmacophores (see Table 1 ) .
Table 1 : SAR Trends in Benzimidazole-Acetamide Derivatives
Modification Site Example Substituent Biological Activity (IC₅₀, µM) Key Observation Benzimidazole C5 -NH₂ 0.45 (Kinase X) Enhanced H-bonding Phenoxy OCH₃ -NO₂ 1.2 (Kinase X) Reduced solubility
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Orthogonal assays : Cross-validate results using SPR (binding affinity) and ITC (thermodynamic profiling) to confirm target engagement .
- Proteomic profiling : Perform kinome-wide screens to identify off-target effects that may explain variability .
- Solubility optimization : Adjust formulation (e.g., DMSO:PBS ratios) to mitigate aggregation artifacts in cell-based assays .
Q. How can computational methods enhance mechanistic understanding of this compound’s bioactivity?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., kinase ATP-binding pockets) and prioritize residues for mutagenesis .
- MD simulations : Simulate ligand-receptor complexes (50–100 ns trajectories) to assess binding stability and conformational changes .
- Free-energy calculations : Apply MM/GBSA to predict ΔG values and correlate with experimental IC₅₀ data .
Q. What are the best practices for ensuring compound stability during long-term storage?
- Methodology :
- Lyophilization : Store as a lyophilized powder under argon at −80°C to prevent hydrolysis of the acetamide group .
- Degradation monitoring : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC-PDA to track impurity formation .
- Excipient screening : Add antioxidants (e.g., BHT) or cyclodextrins to aqueous formulations to enhance shelf life .
Methodological Considerations
-
Synthetic Challenges :
-
Data Interpretation :
- Contradictory bioactivity : Differences in cell permeability (logP vs. PSA) may explain discrepancies between enzyme and cell assays; calculate physicochemical descriptors using ChemAxon .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
